N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
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Overview
Description
N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[45]decan-3-yl)acetamide is a synthetic organic compound with a complex structure It belongs to the class of spiro compounds, characterized by a unique spiro linkage between two cyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic core. This can be achieved through a cyclization reaction between a suitable precursor, such as a diketone or diester, and an amine.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via an alkylation reaction. This step requires the use of a strong base, such as sodium hydride, and a cyclopentyl halide.
Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide. This is typically carried out using acetic anhydride in the presence of a catalyst, such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles such as amines or thiols replace the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets in novel ways.
Materials Science: The compound’s spirocyclic structure lends itself to applications in the development of new materials with specific mechanical or electronic properties.
Biological Studies: Researchers study its interactions with enzymes and receptors to understand its potential biological activities and mechanisms of action.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially leading to inhibition or activation of these targets. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propionamide: Similar structure with a propionamide group instead of an acetamide group.
N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)butyramide: Similar structure with a butyramide group instead of an acetamide group.
Uniqueness
N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is unique due to its specific spirocyclic structure and the presence of the acetamide group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-11-6-4-5-9-16(11)14(21)19(15(22)18-16)10-13(20)17-12-7-2-3-8-12/h11-12H,2-10H2,1H3,(H,17,20)(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCSRCVCRIDVOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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